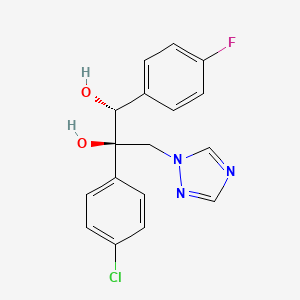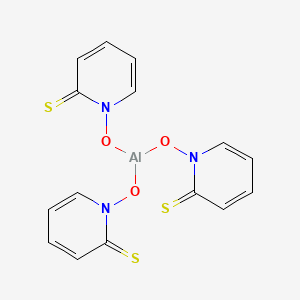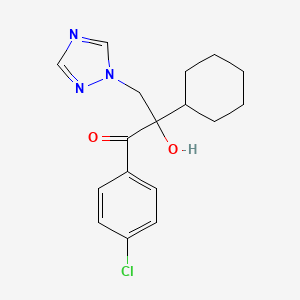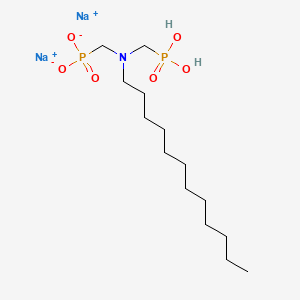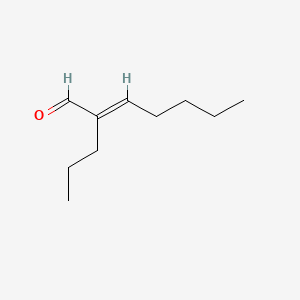
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is a complex organic compound with the molecular formula C25H28N2O3S. It is known for its unique chemical structure, which combines a phenothiazine derivative with a salicylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate typically involves the reaction of alpha-methyl-10H-phenothiazine with methylating agents to introduce the trimethylammonium group. The resulting intermediate is then reacted with salicylic acid to form the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the reduced form of phenothiazine. Substitution reactions can introduce various functional groups onto the phenothiazine ring .
Wissenschaftliche Forschungsanwendungen
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium chloride
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium bromide
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium sulfate
Uniqueness
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is unique due to the presence of the salicylate moiety, which imparts additional biological activities such as anti-inflammatory and analgesic effects. This distinguishes it from other similar compounds that lack the salicylate group .
Eigenschaften
CAS-Nummer |
93777-63-0 |
|---|---|
Molekularformel |
C25H28N2O3S |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2-carboxyphenolate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H23N2S.C7H6O3/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;8-6-4-2-1-3-5(6)7(9)10/h5-12,14H,13H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 |
InChI-Schlüssel |
RVXFXQSHVKPQBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


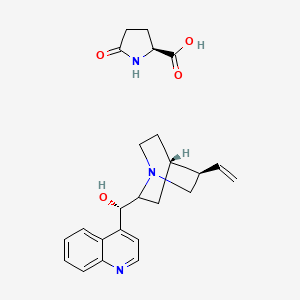

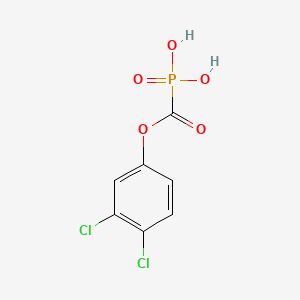
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
